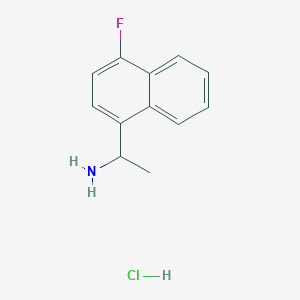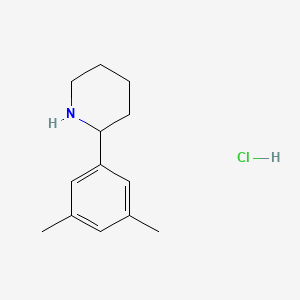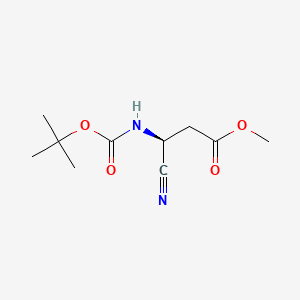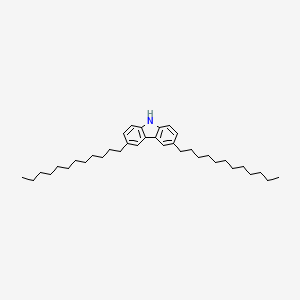
3,6-didodecyl-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Didodecyl-9H-carbazole is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability. These properties make them valuable in various applications, including organic electronics, photovoltaics, and light-emitting devices.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-didodecyl-9H-carbazole typically involves the functionalization of the carbazole core at the 3 and 6 positions with dodecyl groups. One common method is the Friedel-Crafts alkylation reaction, where carbazole is reacted with dodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
3,6-Didodecyl-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-3,6-dione derivatives.
Reduction: Reduction reactions can convert the carbazole core to dihydrocarbazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at the nitrogen atom or other positions on the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides in the presence of Lewis acids are commonly employed.
Major Products
Oxidation: Carbazole-3,6-dione derivatives.
Reduction: Dihydrocarbazole derivatives.
Substitution: Various N-substituted carbazole derivatives.
科学研究应用
3,6-Didodecyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices due to its excellent optoelectronic properties.
作用机制
The mechanism of action of 3,6-didodecyl-9H-carbazole involves its interaction with molecular targets through its aromatic and nitrogen-containing structure. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
3,6-Diphenyl-9H-carbazole: Another derivative with phenyl groups at the 3 and 6 positions, known for its electron-donating properties and use in OLEDs.
3,6-Dimethyl-9H-carbazole: A derivative with methyl groups at the 3 and 6 positions, used in the synthesis of polymers and other materials.
Uniqueness
3,6-Didodecyl-9H-carbazole is unique due to its long alkyl chains, which enhance its solubility in organic solvents and improve its processability in various applications. The dodecyl groups also influence the compound’s electronic properties, making it suitable for specific optoelectronic applications.
属性
IUPAC Name |
3,6-didodecyl-9H-carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H57N/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27-35-33(29-31)34-30-32(26-28-36(34)37-35)24-22-20-18-16-14-12-10-8-6-4-2/h25-30,37H,3-24H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDIPIZQJJSIMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC2=C(C=C1)NC3=C2C=C(C=C3)CCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H57N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
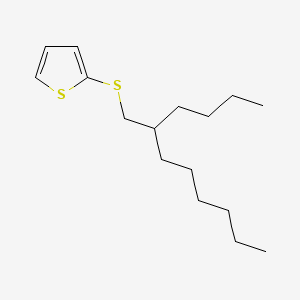
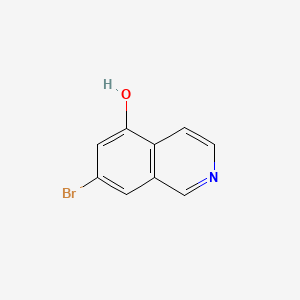
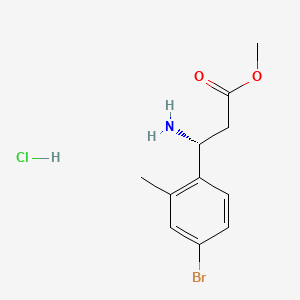
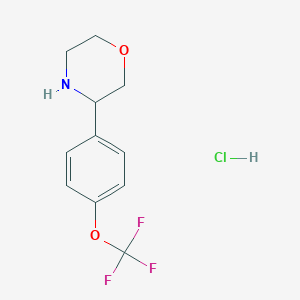
![4,6-Di([1,1'-biphenyl]-3-yl)-2-phenylpyrimidine](/img/structure/B8181363.png)
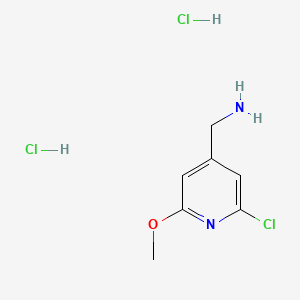
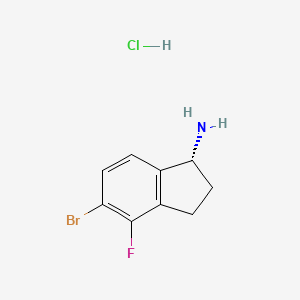
![3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B8181383.png)
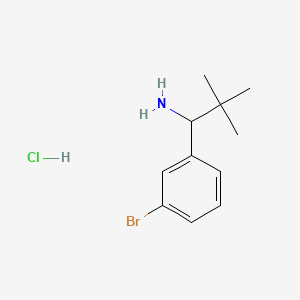
![(R)-2-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid](/img/structure/B8181389.png)
![3'-Octyl-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B8181401.png)
